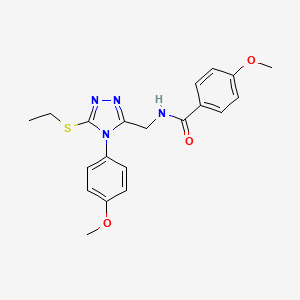

N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Description

N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a 1,2,4-triazole derivative featuring a 4-methoxyphenyl group at position 4 of the triazole ring, an ethylthio substituent at position 5, and a 4-methoxybenzamide moiety attached via a methylene bridge. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name |

N-[[5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S/c1-4-28-20-23-22-18(24(20)15-7-11-17(27-3)12-8-15)13-21-19(25)14-5-9-16(26-2)10-6-14/h5-12H,4,13H2,1-3H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATQUECXGUKWJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves a multi-step reaction process. Starting from commercially available 4-methoxybenzoic acid, it undergoes a series of reactions such as esterification, amidation, and triazole ring formation. Each step requires precise reaction conditions, including specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using large reactors and optimized conditions to ensure consistency and cost-effectiveness. This involves careful monitoring of parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. Continuous flow chemistry is often employed to improve reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can lead to the formation of amines and alcohols.

Substitution: Halogenation, nitration, and alkylation can modify its structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Typical conditions involve controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or ethanol.

Major Products Formed

Major products of these reactions include sulfoxides, sulfones, amines, and halogenated derivatives. These products are often isolated and purified using chromatographic techniques.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multi-step organic reactions. The process generally begins with the formation of the triazole ring followed by the introduction of substituents such as ethylthio and methoxy groups. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

For instance:

- In vitro studies demonstrated that triazole derivatives showed promising activity against strains such as Staphylococcus aureus and Escherichia coli using disc diffusion methods .

- Mechanism of action : The antimicrobial efficacy is attributed to the ability of these compounds to disrupt cellular processes in microbial cells, potentially through inhibition of specific enzymes or interference with cell wall synthesis.

Antifungal Activity

Triazole compounds are particularly noted for their antifungal properties. This compound has been shown to be effective against various fungal pathogens:

- Case Study : A study evaluated the antifungal activity against Candida albicans and Aspergillus niger, revealing that certain derivatives exhibited substantial inhibitory effects .

Agricultural Applications

The compound's potential extends into agricultural science, particularly in the development of fungicides. The triazole moiety is known for its role in plant protection:

- Fungicidal Activity : Research has indicated that triazole derivatives can be effective in controlling plant diseases caused by fungal pathogens . This application could lead to the development of new agricultural products aimed at enhancing crop yields while managing disease resistance.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Modification Studies : Variations in substituents on the triazole ring or benzamide moiety can significantly influence antimicrobial and antifungal potency. Research has focused on correlating specific structural features with enhanced biological activity, guiding future synthetic efforts .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Enzyme Inhibition: It binds to and inhibits the activity of certain enzymes, disrupting biochemical pathways.

Signal Modulation: Modulates signaling pathways involved in cell growth and apoptosis.

Receptor Interaction: Interacts with cellular receptors, influencing cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Triazole Core

The triazole core is a common scaffold in medicinal chemistry. Key structural variations in analogous compounds include:

Key Observations :

- Methoxy vs. Halogen Substitutents : Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing groups like chlorine or fluorine in analogs (e.g., [1, 12]), which may alter electronic properties and target selectivity.

Comparison with Analogous Syntheses :

- Microwave-Assisted Synthesis : Compounds in were synthesized using microwave irradiation, reducing reaction time (1–2 hours vs. 5–10 hours for conventional methods) .

- Tautomerism : Thione-thiol tautomerism in triazole-thiol derivatives (e.g., ) is absent in the target compound due to S-alkylation stabilizing the thione form .

Spectral and Analytical Data

Infrared (IR) Spectroscopy

- Target Compound : Expected C=O (benzamide) stretch at ~1660–1680 cm⁻¹ and C=S (triazole-thione) at ~1240–1255 cm⁻¹, consistent with analogs in and .

- Contrast with Thiol Derivatives : Thiol-containing analogs (e.g., ) show νS-H at ~2500–2600 cm⁻¹, absent in the target due to S-alkylation .

NMR Spectroscopy

Structure-Activity Relationship (SAR) Insights

- Ethylthio vs.

- Triazole Core Rigidity : The planar triazole ring facilitates π-π stacking with biological targets, a feature shared with pyridyl-substituted analogs in .

Biological Activity

The compound N-((5-(ethylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions, including the formation of the triazole moiety and subsequent modifications to introduce the ethylthio and methoxybenzamide groups.

Synthesis Overview

- Formation of Triazole Ring : The initial step involves the reaction of appropriate hydrazines with substituted carbonyl compounds to form the triazole structure.

- Introduction of Ethylthio Group : This is achieved through nucleophilic substitution reactions.

- Formation of Benzamide Linkage : The final step involves acylation reactions to attach the methoxybenzamide moiety.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound demonstrated selective cytotoxicity against human colon carcinoma cells, suggesting that modifications like those found in this compound could enhance this activity .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented in various studies. Compounds with similar functional groups have shown to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess such effects .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study investigated the effects of a series of triazole derivatives on human cancer cell lines. Among these, one derivative exhibited IC50 values in the micromolar range against colon carcinoma cells, indicating promising anticancer activity .

Case Study 2: Antimicrobial Screening

In another study, various triazole compounds were screened for antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had MIC values lower than standard antibiotics, highlighting their potential as alternative antimicrobial agents .

Table 1: Biological Activities of Related Triazole Compounds

| Mechanism | Description |

|---|---|

| Membrane Disruption | Alters permeability leading to cell lysis |

| Nucleic Acid Interference | Inhibits DNA/RNA synthesis |

| Cytokine Inhibition | Reduces levels of inflammatory cytokines |

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

The synthesis involves a multi-step process:

- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide derivatives. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethanol (70 mmol starting material, 100 ml solvent) .

- Step 2 : Functionalization of the triazole ring, including introduction of the ethylthio group via nucleophilic substitution or coupling reactions .

- Step 3 : Attachment of the 4-methoxybenzamide moiety through amide bond formation under anhydrous conditions, often using coupling agents like DCC/DMAP . Critical Conditions : Temperature control during cyclization (reflux at ~80°C), solvent polarity (ethanol or DMF), and stoichiometric ratios to minimize byproducts. Purity is monitored via TLC and confirmed by NMR .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the triazole ring and substitution patterns (e.g., methoxy and ethylthio groups). Aromatic protons appear at δ 6.8–8.2 ppm, while methylene groups in the benzamide linker resonate at δ 4.0–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 424.15 for [M+H]+) and fragments corresponding to the triazole and benzamide moieties .

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress (e.g., hexane:ethyl acetate 3:1) and confirm absence of unreacted intermediates .

Q. What preliminary biological screening models have been used to evaluate this compound’s pharmacological potential?

- Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with IC50 values compared to standard antibiotics .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity. Dose-response curves are analyzed to determine EC50 .

- Enzyme Inhibition : Testing against targets like cyclooxygenase-2 (COX-2) or tyrosine kinases via fluorometric assays .

Advanced Research Questions

Q. How can researchers optimize the oxidation state of the ethylthio moiety to modulate bioactivity?

The ethylthio (-S-Et) group can be oxidized to sulfoxide (-SO-Et) or sulfone (-SO2-Et) using controlled conditions:

- Sulfoxide Formation : Treat with 1 equivalent of H2O2 in acetic acid at 0–5°C for 2 hours. Monitor via TLC (Rf decreases with oxidation) .

- Sulfone Formation : Use excess mCPBA (3-chloroperbenzoic acid) in dichloromethane at room temperature for 6 hours. Confirm completion by loss of S-H stretching (2560 cm⁻1) in FTIR . Impact : Sulfone derivatives often show enhanced metabolic stability and binding affinity to hydrophobic enzyme pockets .

Q. What strategies reconcile contradictory bioactivity data across substituted triazole analogs?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-methoxyphenyl vs. 2-methoxyphenyl) and compare IC50 values. For example, 4-methoxy substitution on the phenyl ring enhances π-π stacking with aromatic residues in COX-2 .

- Meta-Analysis : Cross-reference data from analogs like N-(4-chlorophenyl)-2-((5-ethyltriazolyl)thio)acetamide, where chloro substituents increase cytotoxicity but reduce solubility .

- Physicochemical Profiling : Measure logP and pKa to correlate lipophilicity with membrane permeability discrepancies .

Q. How can computational chemistry guide the design of derivatives with improved target selectivity?

- Molecular Docking : Use AutoDock Vina to predict binding poses in targets like EGFR (PDB: 1M17). The triazole ring often forms hydrogen bonds with catalytic lysine residues, while the benzamide group occupies hydrophobic pockets .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess stability of key interactions (e.g., sulfone-oxygen hydrogen bonds with Asp831 in EGFR) .

- QSAR Modeling : Develop predictive models using descriptors like polar surface area and Hammett constants to prioritize derivatives for synthesis .

Methodological Considerations Table

| Research Objective | Key Methodology | References |

|---|---|---|

| Synthesis Optimization | Reflux in ethanol with TLC monitoring | |

| Oxidation State Modulation | H2O2/mCPBA titration under低温 conditions | |

| Bioactivity Contradiction Analysis | SAR studies with substituent scanning | |

| Computational Design | Docking (AutoDock) + MD simulations (GROMACS) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.